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molecular formula C8H8BrNO2 B173508 Methyl 2-(5-bromopyridin-3-YL)acetate CAS No. 118650-08-1

Methyl 2-(5-bromopyridin-3-YL)acetate

Cat. No. B173508
M. Wt: 230.06 g/mol
InChI Key: GHJJIFVFBRAMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935688B2

Procedure details

A 2.0 M solution of trimethylsilyldiazomethane in ether (10.3 mL, 20.5 mmol) was added dropwise to a mixed solution of (5-bromo-pyridin-3-yl)-acetic acid (4.04 g, 18.7 mmol) in toluene (17.3 mL) and methanol (11.5 mL), and the mixture was stirred at room temperature for 10 minutes. The reaction solution was concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:3) to give the title compound (3.12 g, 72%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][Si](C=[N+]=[N-])(C)C.CCOCC.[Br:13][C:14]1[CH:15]=[C:16]([CH2:20][C:21]([OH:23])=[O:22])[CH:17]=[N:18][CH:19]=1>C1(C)C=CC=CC=1.CO>[CH3:1][O:22][C:21](=[O:23])[CH2:20][C:16]1[CH:17]=[N:18][CH:19]=[C:14]([Br:13])[CH:15]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
10.3 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
4.04 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CC(=O)O
Name
Quantity
17.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
11.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:3)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(CC=1C=NC=C(C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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